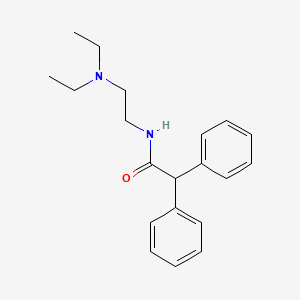
Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-[2-(diethylamino)ethyl]-a-phenyl- is a chemical compound with the molecular formula C20H26N2O2 It is known for its unique structure, which includes a benzene ring, an acetamide group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[2-(diethylamino)ethyl]-a-phenyl- typically involves the reaction of benzeneacetamide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[2-(diethylamino)ethyl]-a-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Benzeneacetamide, N-[2-(diethylamino)ethyl]-a-phenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which Benzeneacetamide, N-[2-(diethylamino)ethyl]-a-phenyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide: A simpler analog without the diethylaminoethyl group.
N-(2-Diethylaminoethyl)benzilamide: A related compound with similar structural features.
Uniqueness
Benzeneacetamide, N-[2-(diethylamino)ethyl]-a-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
2618-52-2 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H26N2O/c1-3-22(4-2)16-15-21-20(23)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3,(H,21,23) |
InChI Key |
HQVIMCDEPSJKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

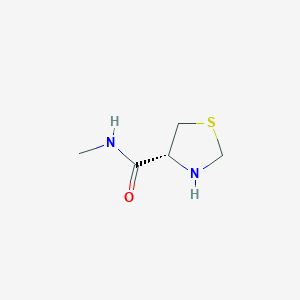
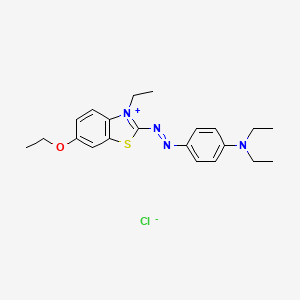
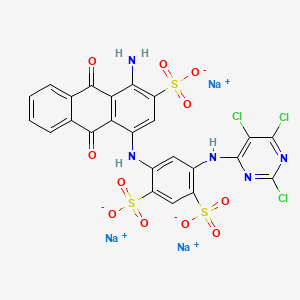

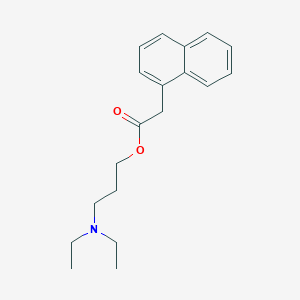
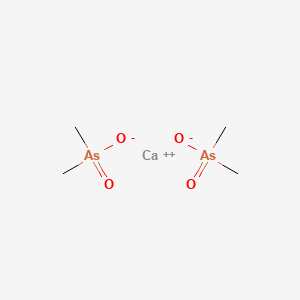
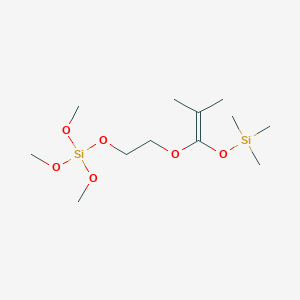
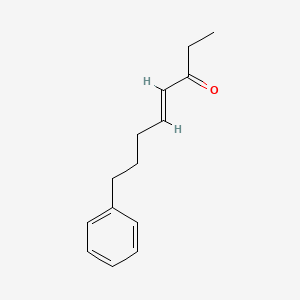
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
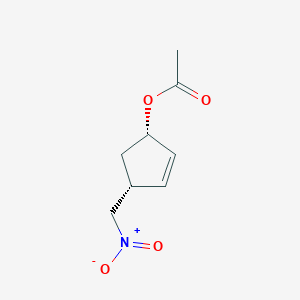
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
